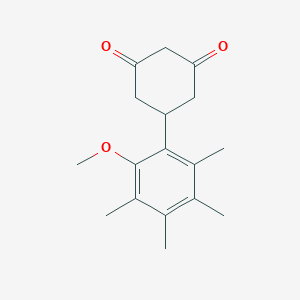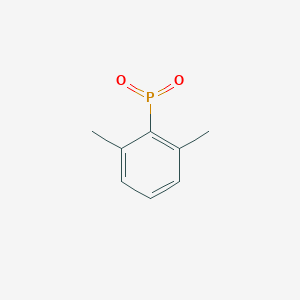![molecular formula C11H14ClNO3 B14387114 5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid CAS No. 89816-12-6](/img/structure/B14387114.png)
5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and a 5-chloropentyl ether group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Etherification: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with 5-chloropentanol in the presence of a base like pyridine to form the ether linkage.
Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring
Reduction: Reduced derivatives of the carboxylic acid group
Substitution: Substituted products with various functional groups replacing the chlorine atom
Scientific Research Applications
5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A simpler analog without the chloropentyl ether group.
5-Chloropentanol: A precursor used in the synthesis of the compound.
Nicotinic acid (3-pyridinecarboxylic acid): Another pyridinecarboxylic acid with different substitution patterns.
Uniqueness
5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid is unique due to the presence of both the chloropentyl ether group and the carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
89816-12-6 |
|---|---|
Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
5-(5-chloropentoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H14ClNO3/c12-6-2-1-3-7-16-9-4-5-10(11(14)15)13-8-9/h4-5,8H,1-3,6-7H2,(H,14,15) |
InChI Key |
ZNOUJBYQGOIQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCCCCCCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
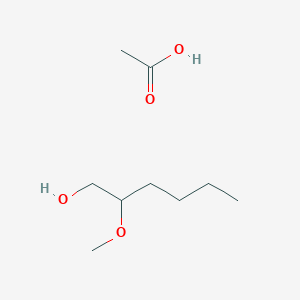
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)
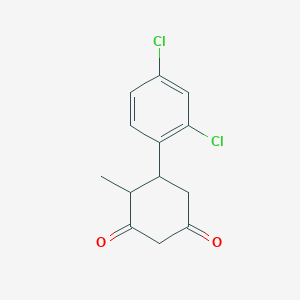
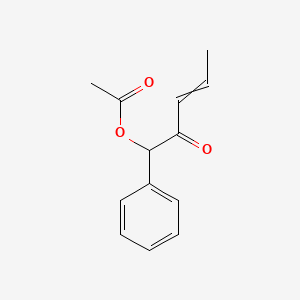
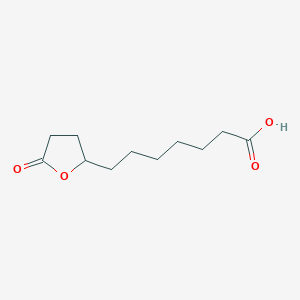
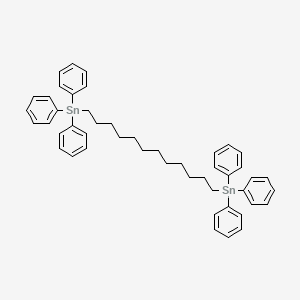
![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)
![Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B14387098.png)
